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Compound of Interest

Compound Name: 6-lodochroman-4-one

Cat. No.: B009726

This comprehensive technical guide provides an in-depth analysis of the spectroscopic data for
6-iodochroman-4-one (CAS No. 101714-35-6), a key intermediate in medicinal chemistry and
materials science.[1][2][3] This document is intended for researchers, scientists, and
professionals in drug development, offering a detailed examination of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The synthesis
of this guide is based on established spectroscopic principles and data from analogous
chroman-4-one structures.

Introduction

6-lodochroman-4-one, with the molecular formula CoH7102, is a halogenated derivative of the
chroman-4-one scaffold.[1][2] This heterocyclic system is a privileged structure in drug
discovery, forming the core of numerous bioactive compounds. The introduction of an iodine
atom at the 6-position provides a versatile handle for further chemical modifications, such as
cross-coupling reactions, making it a valuable building block in the synthesis of complex
molecules. A thorough understanding of its spectroscopic properties is paramount for reaction
monitoring, quality control, and structural elucidation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 6-iodochroman-4-one, both *H and 3C NMR provide unambiguous
structural information.
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'H NMR Spectroscopy

The *H NMR spectrum of 6-iodochroman-4-one is predicted to exhibit distinct signals for the
aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing
nature of the carbonyl group and the iodine atom, as well as the ether linkage.

Predicted *H NMR Data (500 MHz, CDCIs):

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.95 d 1H H-5
~7.70 dd 1H H-7
~6.80 d 1H H-8
~4.50 t 2H H-2
~2.80 t 2H H-3

Interpretation and Rationale:

» Aromatic Region (6 6.8-8.0 ppm): The three aromatic protons will appear as distinct signals
due to their unique electronic environments. The H-5 proton is expected to be the most
deshielded, appearing as a doublet, due to its proximity to the electron-withdrawing carbonyl
group. The H-7 proton will likely be a doublet of doublets, and the H-8 proton a doublet. The
iodine at the 6-position will influence the chemical shifts of the adjacent protons (H-5 and H-
7) through its inductive and resonance effects.

 Aliphatic Region (o 2.8-4.5 ppm): The methylene protons of the dihydropyranone ring will
appear as two triplets. The protons at the 2-position (H-2), being adjacent to the oxygen
atom, are more deshielded and will resonate at a lower field (~4.50 ppm) compared to the
protons at the 3-position (H-3), which are adjacent to the carbonyl group (~2.80 ppm). The
coupling between the H-2 and H-3 protons will result in the triplet splitting pattern for both
signals.

Experimental Protocol for *H NMR Spectroscopy:
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A detailed protocol for acquiring a high-quality *H NMR spectrum is crucial for accurate
structural analysis.

Caption: Workflow for *H NMR analysis of 6-iodochroman-4-one.

3C NMR Spectroscopy

The proton-decoupled *3C NMR spectrum will show nine distinct signals, corresponding to the
nine carbon atoms in 6-iodochroman-4-one.

Predicted 3C NMR Data (125 MHz, CDCIs):

Chemical Shift (6, ppm) Assignment
~190 C-4 (C=0)

~ 160 C-8a

~ 138 C-7

~130 C-5

~120 C-4a

~118 C-8

~90 C-6

~67 C-2

~ 37 C-3

Interpretation and Rationale:

e Carbonyl Carbon (& > 180 ppm): The carbonyl carbon (C-4) is the most deshielded and will
appear at the lowest field, typically around 190 ppm.[4]

» Aromatic Carbons (& 90-160 ppm): The six aromatic carbons will have distinct chemical
shifts. The carbon bearing the iodine (C-6) will be significantly shielded due to the "heavy
atom effect” and is expected around 90 ppm. The other aromatic carbons will be influenced
by the substituents and their positions relative to them.
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« Aliphatic Carbons (6 < 70 ppm): The C-2 carbon, attached to the oxygen, will be more
deshielded (~67 ppm) than the C-3 carbon (~37 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a
molecule. The IR spectrum of 6-iodochroman-4-one will be dominated by the strong
absorption of the carbonyl group.

Predicted IR Absorption Bands:

Wavenumber (cm~?) Intensity Assignment

~ 3100-3000 Medium Aromatic C-H stretch

~ 2950-2850 Medium Aliphatic C-H stretch

~ 1680 Strong C=0 (ketone) stretch

~ 1600, 1480 Medium-Strong Aromatic C=C stretch

~ 1250 Strong Aryl-O-Alkyl ether C-O stretch
~ 600-500 Medium C-I stretch

Interpretation and Rationale:

The most characteristic band in the IR spectrum will be the strong absorption around 1680
cm~* due to the stretching vibration of the conjugated ketone's carbonyl group. The presence of
aromatic and aliphatic C-H stretches, as well as the C-O stretch of the ether linkage, will further
confirm the chroman-4-one scaffold. The C-I stretching vibration is expected in the far-IR
region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrometry Data (Electron lonization - El):
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miz Interpretation

274 Molecular ion [M]*

275 [M+1]* peak (due to 13C isotope)

147 Fragment corresponding to the loss of iodine
120 Retro-Diels-Alder fragmentation product

Interpretation and Rationale:

The molecular ion peak ([M]*) is expected at m/z 274, corresponding to the molecular weight of
6-iodochroman-4-one (CoH7102).[1] A smaller [M+1]* peak at m/z 275 will be observed due to
the natural abundance of the 13C isotope. A significant fragment at m/z 147 would correspond
to the loss of the iodine atom. Another characteristic fragmentation pathway for chromanones is
a retro-Diels-Alder reaction, which would give rise to a fragment at m/z 120.

Experimental Protocol for Mass Spectrometry (GC-MS):

Caption: General workflow for GC-MS analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile of 6-
iodochroman-4-one. The predicted H and 3C NMR, IR, and MS data are based on
established principles and data from analogous structures, offering a reliable reference for
researchers working with this important chemical intermediate. The detailed experimental
protocols provided herein will enable the acquisition of high-quality data for the unambiguous
identification and characterization of 6-iodochroman-4-one and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ 1. 6-lodochroman-4-one - CAS:101714-35-6 - Sunway Pharm Ltd [3wpharm.com]
e 2. aoen.lookchem.com [aoen.lookchem.com]

e 3. 6-lodochroman-4-one | [frontierspecialtychemicals.com]

e 4.13C NMR Chemical Shift [sites.science.oregonstate.edu]

 To cite this document: BenchChem. [Spectroscopic Profile of 6-lodochroman-4-one: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b009726#6-iodochroman-4-one-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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